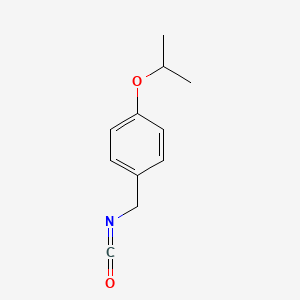
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene
Descripción general
Descripción
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to a methyl group at the 1-position and an isopropoxy group (-OCH(CH3)2) at the 4-position
Métodos De Preparación
The synthesis of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 4-isopropoxybenzyl alcohol and phosgene.
Reaction Conditions: The alcohol is first converted to the corresponding chloroformate using phosgene. This intermediate is then treated with a suitable amine to form the isocyanate.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates when reacted with amines or alcohols, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Major Products: The primary products of these reactions include substituted ureas, carbamates, and other derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of protein interactions and functions.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mecanismo De Acción
The mechanism of action of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene involves its reactivity with nucleophiles:
Molecular Targets: The isocyanate group reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, forming covalent bonds.
Pathways Involved: The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group and the formation of a stable product.
Comparación Con Compuestos Similares
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-isocyanatomethyl-4-methylbenzene and 1-isocyanatomethyl-4-methoxybenzene.
Uniqueness: The presence of the isopropoxy group at the 4-position imparts unique reactivity and properties to the compound, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(isocyanatomethyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H13NO2/c1-9(2)14-11-5-3-10(4-6-11)7-12-8-13/h3-6,9H,7H2,1-2H3 |
Clave InChI |
XZUISGAHKKKHSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CN=C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



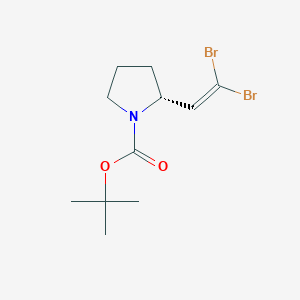
![propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8452815.png)
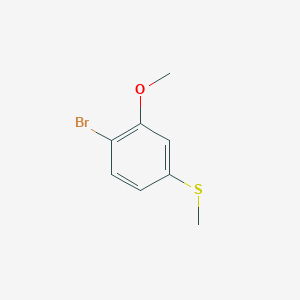
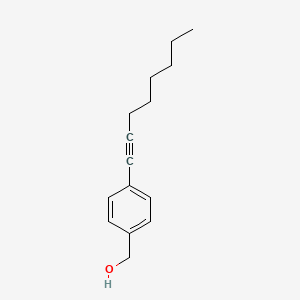

![1-[Chloro(phenyl)methyl]-4-nitrobenzene](/img/structure/B8452835.png)


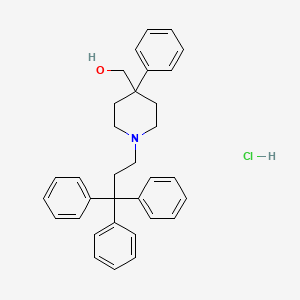

![5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine](/img/structure/B8452857.png)
